5,6-dichloro-N-methyl-4-Pyrimidinamine
Overview
Description
5,6-Dichloro-N-methyl-4-Pyrimidinamine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-methyl-4-Pyrimidinamine typically involves the chlorination of pyrimidine derivatives followed by methylation. One common method includes the reaction of 4-amino-5,6-dichloropyrimidine with methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide (DMF) solvent . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also help in reducing reaction times and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-methyl-4-Pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides or reduced amines.
Scientific Research Applications
5,6-Dichloro-N-methyl-4-Pyrimidinamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-methyl-4-Pyrimidinamine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5,6-dichloropyrimidine: A precursor in the synthesis of 5,6-Dichloro-N-methyl-4-Pyrimidinamine.
2,4-Dichloro-5-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
5,6-Dichloro-N-methyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C5H5Cl2N3
- Molecular Weight : 178.02 g/mol
The presence of chlorine atoms at the 5th and 6th positions and a methyl group at the 4th position contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to interact with various enzymes and receptors. Its mechanisms include:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in cancer pathways. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression .
- Antimicrobial Activity : It has demonstrated potential as an antimicrobial agent against various pathogens, making it a candidate for further development in infectious disease treatment .
Anticancer Properties
Research indicates that this compound may possess anticancer properties through the following actions:
- COX Inhibition : The compound has shown IC50 values comparable to established COX inhibitors like celecoxib, indicating its potential in managing inflammation-related cancers .
- Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cell lines by affecting cell cycle regulation, particularly at the G2/M phase .
Antimicrobial Effects
The compound's antimicrobial efficacy has been evaluated against various bacterial strains. Notable findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC against Escherichia coli was reported at 6.5 μg/mL, demonstrating significant antibacterial activity .
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced biological activity.
Pathogen | MIC (μg/mL) | Activity |
---|---|---|
Escherichia coli | 6.5 | Strong |
Staphylococcus aureus | 12.0 | Moderate |
Candida albicans | 250 | Weak |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the pyrimidine ring can influence biological activity:
Properties
IUPAC Name |
5,6-dichloro-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-5-3(6)4(7)9-2-10-5/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCWOGKTHMRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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